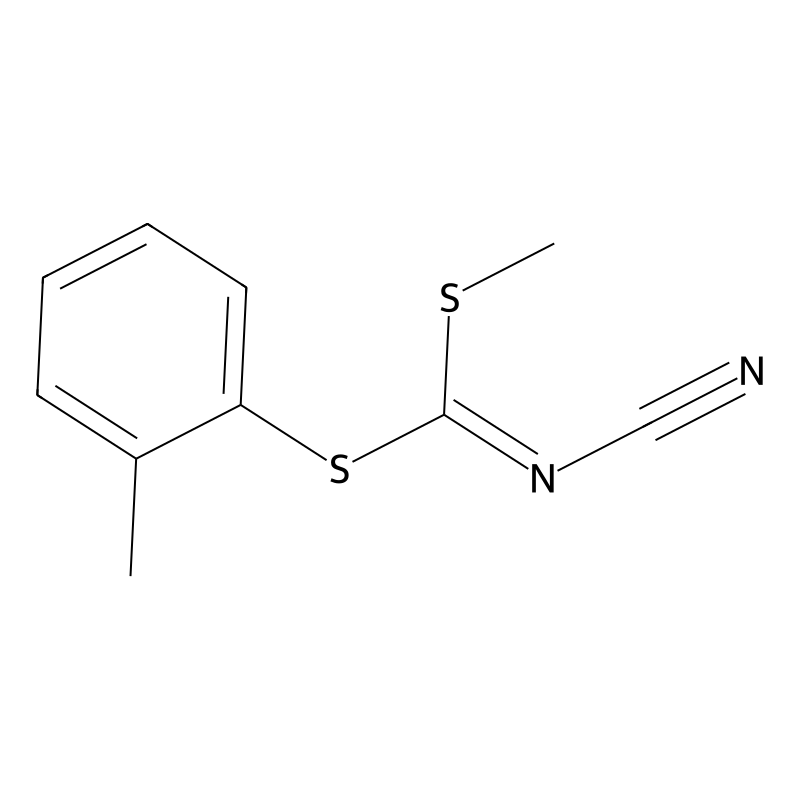

Methyl (2-methylphenyl) cyanocarbonimidodithioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl (2-methylphenyl) cyanocarbonimidodithioate is a chemical compound with the molecular formula . This compound features a cyanamide group linked to a sulfanyl-methylsulfanylmethylidene moiety, which is further attached to a 2-methylphenyl group. Its unique structure contributes to its potential applications in various fields, including chemistry and biology.

- Oxidation: The compound can be oxidized to produce sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: It can undergo reduction to yield thiol or amine derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The cyanamide group allows for nucleophilic substitution reactions, resulting in various substituted derivatives when reacted with amines, alcohols, or thiols.

Research indicates that Methyl (2-methylphenyl) cyanocarbonimidodithioate may exhibit notable biological activities, including potential antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes involved in metabolic pathways and altering cellular functions.

The synthesis of Methyl (2-methylphenyl) cyanocarbonimidodithioate typically involves:

- Reagents: The reaction commonly employs 2-methylphenylthiol and a suitable cyanamide precursor.

- Conditions: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction, which is usually carried out under controlled heating conditions to ensure complete conversion of reactants.

- Purification: After synthesis, purification methods like recrystallization or chromatography are employed to obtain the final product in pure form.

Methyl (2-methylphenyl) cyanocarbonimidodithioate has several applications across different domains:

- Chemistry: Serves as a building block in the synthesis of more complex molecules and can act as a ligand in coordination chemistry.

- Biology: Investigated for its potential therapeutic properties, particularly in drug development.

- Industry: Utilized in the production of specialty chemicals and materials .

The mechanism of action for Methyl (2-methylphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound may modulate their activity, which could lead to altered metabolic pathways and cellular functions. Ongoing research aims to elucidate these interactions further and determine the compound's therapeutic potential.

Methyl (2-methylphenyl) cyanocarbonimidodithioate shares structural similarities with various other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl (2,4-dimethylphenyl) cyanocarbonimidodithioate | Contains additional methyl groups on the phenyl ring | |

| Methyl (phenyl) cyanocarbonimidodithioate | Lacks the methyl substitution on the phenyl ring | |

| Methyl (3-methylphenyl) cyanocarbonimidodithioate | Features a different position of methyl substitution on the phenyl ring |

Uniqueness: The presence of the 2-methyl substitution on the phenyl ring distinguishes Methyl (2-methylphenyl) cyanocarbonimidodithioate from its analogs, potentially influencing its reactivity and biological activity compared to similar compounds .